

# Application Notes and Protocols: Tri-m-tolyl Phosphate in Fire-Resistant Hydraulic Fluids

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Tri-m-tolyl phosphate*

Cat. No.: B031788

[Get Quote](#)

## Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of **Tri-m-tolyl phosphate** (TmTP) as a base stock for high-performance, fire-resistant hydraulic fluids. These notes detail the chemical properties, mechanisms of fire resistance, and formulation strategies. Furthermore, detailed, field-proven protocols for performance evaluation are provided, ensuring a thorough understanding of the application and validation of these specialized fluids.

## Introduction: The Imperative for Fire-Resistant Hydraulic Fluids

In numerous industries—including aviation, steel manufacturing, mining, and power generation—hydraulic systems operate under high pressure and often in close proximity to ignition sources. A leak or rupture in a hydraulic line containing conventional mineral oil can lead to a catastrophic fire, endangering personnel and causing significant equipment damage.<sup>[1]</sup> Fire-resistant hydraulic fluids (FRHFs) are therefore not just a recommendation but a critical safety requirement in such environments.

Phosphate esters are a class of synthetic lubricants renowned for their exceptional fire resistance, thermal stability, and lubricity under boundary conditions.<sup>[2][3][4]</sup> Among the triaryl phosphates, **Tri-m-tolyl phosphate** (TmTP), a specific isomer of tricresyl phosphate (TCP), offers a favorable balance of these properties. Modern manufacturing processes have

significantly reduced the presence of the more neurotoxic ortho-isomer, making products based on meta and para isomers, such as TmTP, a safer choice for industrial applications.[\[5\]](#)

This guide will focus on the practical application of TmTP, providing the scientific rationale behind its use and the empirical methods to validate its performance.

## Tri-m-tolyl Phosphate (TmTP): Chemical Profile

**Tri-m-tolyl phosphate** is an organophosphorus compound, specifically an ester of phosphoric acid and m-cresol.

- Chemical Name: Tris(3-methylphenyl) phosphate[\[6\]](#)
- CAS Number: 563-04-2[\[7\]](#)[\[8\]](#)
- Molecular Formula: C<sub>21</sub>H<sub>21</sub>O<sub>4</sub>P[\[7\]](#)[\[8\]](#)
- Molecular Weight: 368.37 g/mol [\[8\]](#)

## Key Physical and Chemical Properties

A summary of the essential properties of TmTP relevant to its use in hydraulic fluids is presented below.

| Property           | Typical Value                                                  | Significance in Hydraulic Fluids                                                                            |
|--------------------|----------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Appearance         | Colorless to light yellow viscous liquid/wax <sup>[6][9]</sup> | Indicates purity and can be monitored for signs of degradation.                                             |
| Boiling Point      | 410 °C <sup>[10]</sup>                                         | High boiling point contributes to low volatility, reducing fluid loss at high temperatures.                 |
| Melting Point      | 25.5 °C <sup>[10]</sup>                                        | Relevant for low-temperature fluidity and storage considerations.                                           |
| Density            | ~1.16 g/cm³ <sup>[10]</sup>                                    | Higher density than water; important for system design and water separation.                                |
| Viscosity @ 100°C  | ~4.0 cSt <sup>[6]</sup>                                        | A key parameter for lubrication, determining the fluid's flow characteristics at operating temperatures.    |
| Flash Point        | 234 °C <sup>[11]</sup>                                         | Indicates the temperature at which vapors can ignite, a primary measure of fire resistance.                 |
| Autoignition Temp. | > 500 °C <sup>[11]</sup>                                       | The temperature at which the fluid will self-ignite without an external spark, a critical safety parameter. |

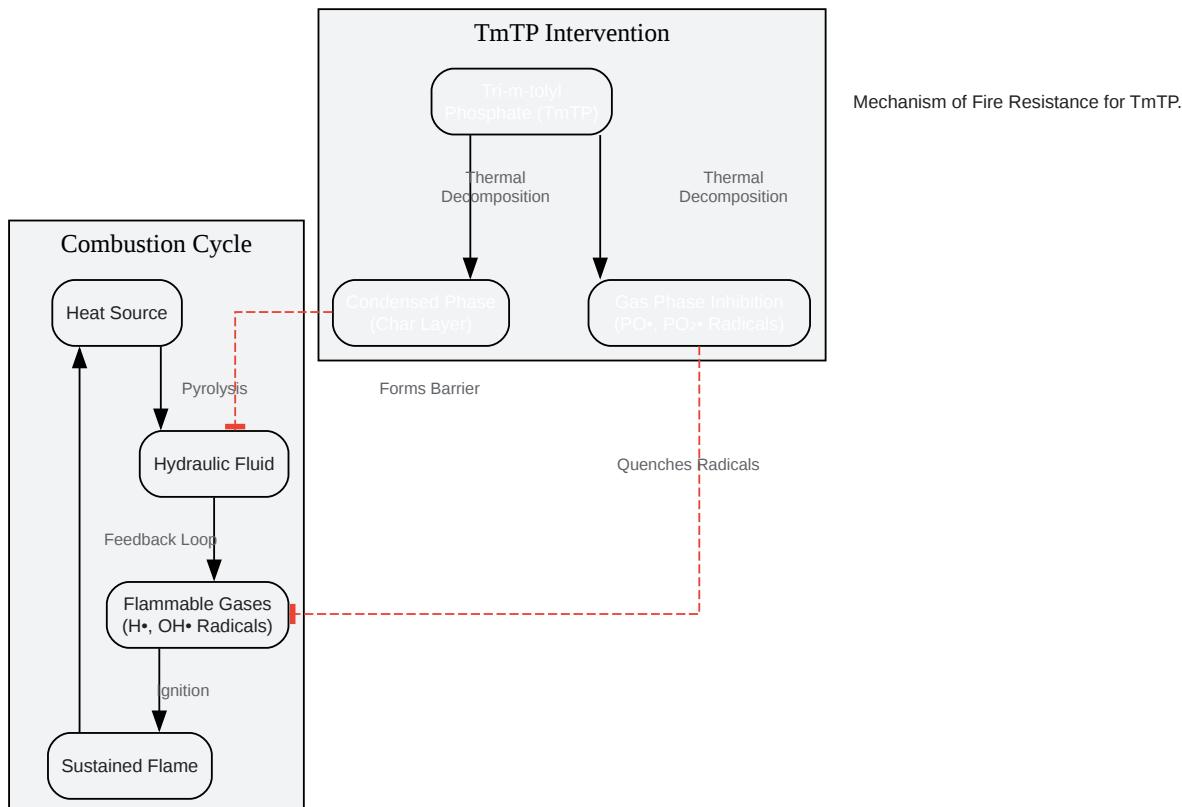
## Mechanism of Fire Resistance: A Dual-Phase Approach

The efficacy of triaryl phosphates like TmTP as fire retardants stems from their ability to interrupt the combustion cycle in both the gas phase and the condensed (liquid) phase upon

exposure to high temperatures.

## Gas-Phase Inhibition

When a hydraulic fluid leak is exposed to an ignition source, the fluid heats up and pyrolyzes, releasing flammable hydrocarbon radicals (e.g.,  $\text{H}\cdot$ ,  $\text{OH}\cdot$ ). These radicals are highly reactive and propagate the combustion chain reaction.


TmTP disrupts this process by acting as a radical scavenger. Upon thermal decomposition, it releases phosphorus-containing species (e.g.,  $\text{PO}\cdot$ ,  $\text{PO}_2\cdot$ ,  $\text{HPO}_2\cdot$ ).<sup>[12]</sup> These phosphorus radicals are highly effective at quenching the more energetic  $\text{H}\cdot$  and  $\text{OH}\cdot$  radicals, converting them into less reactive species and terminating the chain reaction.<sup>[12]</sup> This gas-phase action effectively "poisons" the flame, preventing it from sustaining itself.<sup>[13][14]</sup>

## Condensed-Phase Barrier Formation

In the liquid phase, the thermal decomposition of TmTP generates phosphoric acid.<sup>[15]</sup> This acidic residue promotes dehydration and charring of the organic components of the fluid.<sup>[13][14]</sup> The resulting layer of char acts as a physical barrier on the fluid's surface, which:

- Insulates the underlying fluid from the heat of the flame.
- Reduces the rate of pyrolysis, limiting the release of flammable gases.
- Restricts the flow of oxygen to the fluid surface.

This dual-phase mechanism makes TmTP an exceptionally effective fire-resistant base stock.



[Click to download full resolution via product page](#)

TmTP's dual-phase fire resistance mechanism.

## Formulation of TmTP-Based Hydraulic Fluids

While TmTP forms the primary base stock, a finished hydraulic fluid is a complex mixture of additives designed to enhance specific properties. A typical formulation involves blending TmTP with a carefully selected additive package.

## Core Components & Rationale

| Component                                        | Typical Treat Rate (wt%) | Purpose & Causality                                                                                                                                                                                                                                                                                                                                                          |
|--------------------------------------------------|--------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Tri-m-tolyl Phosphate (Base Stock)               | 95 - 99%                 | Provides primary fire resistance, thermal stability, and lubricity.                                                                                                                                                                                                                                                                                                          |
| Antioxidants                                     | 0.5 - 2.0%               | Phosphate esters can undergo oxidation at high temperatures, forming acidic byproducts that increase fluid corrosivity and viscosity. <sup>[11]</sup> Amine- or phenol-based antioxidants are added to scavenge free radicals, interrupting the oxidation process and extending fluid life. <sup>[16]</sup>                                                                  |
| Anti-wear (AW) / Extreme Pressure (EP) Additives | 0.5 - 2.0%               | While TmTP has inherent lubricity, demanding applications may require additional protection. Zinc dialkyldithiophosphates (ZDDPs) are common, forming a protective polyphosphate film on metal surfaces to prevent scuffing and wear under high loads. <sup>[12]</sup> Note: Ashless (zinc-free) additives may be required for certain systems to prevent deposit formation. |
| Corrosion Inhibitors                             | 0.1 - 0.5%               | Protects system metals (e.g., steel, copper) from attack by acidic degradation products or water contamination. Tolytriazole derivatives are effective for protecting yellow metals. <sup>[17]</sup>                                                                                                                                                                         |

---

|                 |             |                                                                                                                                                                                                                                 |
|-----------------|-------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Antifoam Agents | 0.01 - 0.1% | Prevents the formation of stable foam, which can reduce the bulk modulus of the fluid (leading to "spongy" hydraulic action) and accelerate oxidation by increasing air entrainment. Silicone-based polymers are commonly used. |
|-----------------|-------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|

---

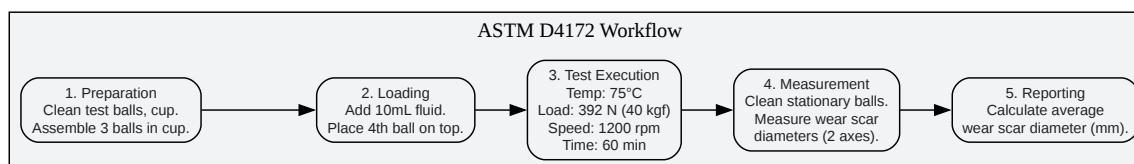
## Formulation Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for lab-scale formulation.

- Preparation: Ensure all glassware and mixing equipment are scrupulously clean and dry to prevent contamination.
- Base Stock Charging: Charge the calculated mass of **Tri-m-tolyl phosphate** into a temperature-controlled mixing vessel equipped with a mechanical stirrer.
- Heating: Gently heat the TmTP to 50-60°C with continuous, low-shear stirring. This reduces the viscosity, facilitating the dissolution of solid additives.
- Additive Incorporation:
  - Add the antioxidant(s) and corrosion inhibitor(s) to the heated base stock. Stir until completely dissolved.
  - If using solid AW/EP additives, add them slowly to ensure proper dispersion and dissolution.
  - The antifoam agent should be added last, as excessive shearing can reduce its effectiveness.
- Mixing: Continue stirring the mixture at 50-60°C for at least one hour to ensure a homogenous blend.

- Cooling & Filtration: Allow the fluid to cool to room temperature. Filter the final blend through a fine-pore filter (e.g., 5-10  $\mu\text{m}$ ) to remove any particulate contaminants.
- Quality Control: Test the final product for key properties such as viscosity, acid number, and water content to ensure it meets specifications.

## Performance Evaluation Protocols


Validating the performance of a newly formulated TmTP-based hydraulic fluid is critical. The following protocols, based on internationally recognized standards, are essential for a comprehensive evaluation.

### Protocol: Wear Preventive Characteristics (ASTM D4172)

This test evaluates the fluid's ability to protect against wear under sliding contact conditions.

[\[18\]](#)[\[19\]](#)

ASTM D4172 Four-Ball Wear Test Workflow.



[Click to download full resolution via product page](#)

#### ASTM D4172 Four-Ball Wear Test Workflow.

- Objective: To determine the relative wear-preventive properties of the hydraulic fluid.
- Apparatus: Four-Ball Wear Test Machine.
- Materials:
  - Test Fluid (TmTP-based formulation)

- AISI E-52100 steel balls (12.7 mm diameter)[[20](#)]
- Acetone (for cleaning)
- Heptane (for cleaning)
- Procedure:
  - Cleaning: Thoroughly clean four new steel balls and the test cup assembly with acetone, then heptane. Allow to air dry.
  - Assembly: Place three of the cleaned balls into the test cup. Secure the cup onto the test machine platform.
  - Fluid Addition: Pour the test fluid into the cup until the balls are fully submerged (approximately 10 mL).
  - Final Assembly: Place the fourth ball into the chuck of the motor-driven spindle and lower it into position onto the three stationary balls.
- Test Conditions:
  - Set the temperature controller to 75°C.
  - Apply a load of 392 N (40 kgf).[[21](#)]
  - Set the rotational speed to 1200 rpm.[[21](#)]
- Execution: Start the test and run for a duration of 60 minutes.[[21](#)]
- Post-Test Analysis:
  - At the end of the test, remove the test cup and discard the fluid.
  - Carefully remove the three stationary balls.
  - Using a microscope, measure the major and minor axes of the wear scar on each of the three stationary balls.

- Reporting: Calculate the average wear scar diameter from the six measurements. A smaller average diameter indicates superior anti-wear performance.

## Protocol: Anti-Wear Properties in a Vane Pump (ISO 20763)

This is a more rigorous, long-duration test that simulates the performance of the fluid in a real-world hydraulic pump.[\[22\]](#)

- Objective: To determine the steel-on-steel anti-wear properties of the fluid in a vane-type hydraulic pump.
- Apparatus: Vane pump test rig (e.g., Vickers V-104-C type).
- Procedure Summary:
  - System Preparation: The entire test rig, including the reservoir, tubing, and pump, must be meticulously cleaned and flushed.[\[23\]](#)
  - Component Measurement: A new, pre-weighed pump cartridge (vanes and ring) is installed.
  - Fluid Charge: The system is charged with approximately 70 liters of the test fluid.[\[22\]](#)
  - Test Conditions: The fluid is circulated through the pump for 250 hours under specified conditions of pressure, flow rate, and temperature.[\[22\]](#)[\[24\]](#) The temperature is adjusted to achieve a specific fluid viscosity (e.g., 13 mm<sup>2</sup>/s for anhydrous fluids like TmTP).[\[24\]](#)
  - Post-Test Analysis:
    - The test is concluded after 250 hours.
    - The pump cartridge is disassembled, and the vanes and ring are cleaned and re-weighed.
  - Reporting: The primary performance measure is the total mass loss (in mg) of the vanes and the ring. A lower mass loss indicates better anti-wear protection.

## Protocol: Stability Evaluation

Phosphate esters can be susceptible to degradation via hydrolysis and oxidation, especially in the presence of water and high temperatures.[25][26]

### 5.3.1 Hydrolytic Stability (ASTM D2619 - Beverage Bottle Method)

This test assesses the fluid's resistance to chemical decomposition in the presence of water. [27]

- Objective: To evaluate the relative stability of the fluid against hydrolysis.
- Procedure Summary:
  - A 75g sample of the test fluid is mixed with 25g of water in a pressure-type beverage bottle.[28]
  - A polished copper strip is added as a catalyst.[28]
  - The bottle is capped and placed in an oven at 93°C, where it is rotated end-over-end for 48 hours.[28]
  - Analysis: After the test, the following are measured:
    - Weight loss and appearance of the copper strip.
    - Acidity of the water layer.
    - Change in the acid number of the fluid layer.
- Interpretation: A stable fluid will show minimal copper corrosion, low acid formation in both the water and fluid layers, and no significant formation of sludge or precipitates.

### 5.3.2 Oxidation Stability (ASTM D943)

This test evaluates the fluid's resistance to oxidation in the presence of oxygen, water, and metal catalysts.[13][23]

- Objective: To estimate the oxidation stability and service life of the fluid.

- Procedure Summary:
  - A 300 mL sample of the oil is placed in a test cell with 60 mL of water and a steel-copper catalyst coil.[24]
  - The cell is maintained at 95°C while oxygen is bubbled through the sample at a constant rate.[24]
  - The test is continued, with periodic sampling, until the fluid's acid number reaches 2.0 mg KOH/g.[13][24]
- Reporting: The result is reported as the number of hours required to reach the condemning acid number, known as the "oxidation lifetime." A longer time indicates higher oxidation stability.

## Safety and Handling Protocols

While **Tri-m-tolyl phosphate** is considered less toxic than the ortho-isomer, it is still a chemical that requires careful handling.[15]

- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[29][30]
  - Skin Protection: Wear impervious gloves (e.g., nitrile, butyl rubber) and protective clothing to prevent skin contact.[20][29]
  - Respiratory Protection: Use in a well-ventilated area. If vapors or mists are generated, use a NIOSH-approved respirator.[30]
- Handling:
  - Avoid all personal contact, including inhalation of vapors.[2]
  - Do not eat, drink, or smoke in the handling area.[20]
  - Use in a well-ventilated area or under a chemical fume hood.[29][30]

- Keep containers tightly closed when not in use.[2]
- Avoid contact with strong oxidizing agents.[2]
- First Aid:
  - Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[20]
  - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10]
  - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[20]
- Spill & Disposal:
  - In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2]
  - Prevent entry into drains and waterways, as the material is toxic to aquatic life.[20][30]
  - Dispose of contents/container in accordance with local, regional, and national regulations. [29]

## Conclusion

**Tri-m-tolyl phosphate** is a highly effective base stock for formulating fire-resistant hydraulic fluids. Its dual-phase mechanism of action provides robust protection against ignition and flame propagation. By combining TmTP with a carefully selected additive package, formulators can develop high-performance fluids that meet the stringent safety and operational demands of high-risk industries. Adherence to the standardized testing protocols outlined in this guide is essential for validating fluid performance and ensuring its reliability and safety in critical applications.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. standards.iteh.ai [standards.iteh.ai]
- 2. canoilcanadaltd.com [canoilcanadaltd.com]
- 3. store.quakerhoughton.com [store.quakerhoughton.com]
- 4. Effects of surface chemistry on the mechanochemical decomposition of tricresyl phosphate - Physical Chemistry Chemical Physics (RSC Publishing)  
DOI:10.1039/D3CP05320B [pubs.rsc.org]
- 5. Tri-m-cresyl phosphate | C21H21O4P | CID 11232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. achemtek.com [achemtek.com]
- 7. scbt.com [scbt.com]
- 8. Tri-m-tolyl phosphate | SIELC Technologies [sielc.com]
- 9. 563-04-2 CAS MSDS (TRI-M-TOLYL PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. kelid1.ir [kelid1.ir]
- 11. o-Cresyl phosphate | C21H21O4P | CID 6527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]
- 13. ASTM D4293 – Phosphate Ester Based Turbine Lubricants Specification – SPL [spillabs.com]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. researchgate.net [researchgate.net]
- 16. CA2442236A1 - Oxidation-stable hydraulic oil - Google Patents [patents.google.com]
- 17. store.astm.org [store.astm.org]
- 18. Understanding Hydraulic Fluids - Savant Labs [savantlab.com]

- 19. Page loading... [guidechem.com]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. store.astm.org [store.astm.org]
- 22. store.astm.org [store.astm.org]
- 23. kelid1.ir [kelid1.ir]
- 24. ASTM D2619 (Hydrolytic Stability) – SPL [spillabs.com]
- 25. Tri-m-tolylphosphine | C21H21P | CID 80362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Understanding Hydrolysis and Hydrolytic Stability [machinerylubrication.com]
- 27. petrolube.com [petrolube.com]
- 28. cdn.chemservice.com [cdn.chemservice.com]
- 29. pfaltzandbauer.com [pfaltzandbauer.com]
- 30. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Tri-m-tolyl Phosphate in Fire-Resistant Hydraulic Fluids]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031788#use-of-tri-m-tolyl-phosphate-in-fire-resistant-hydraulic-fluids]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)